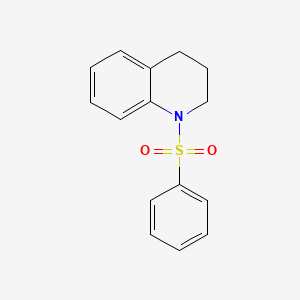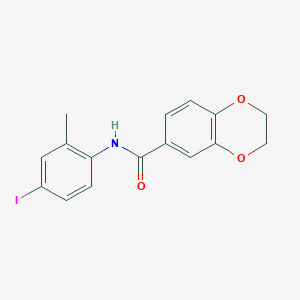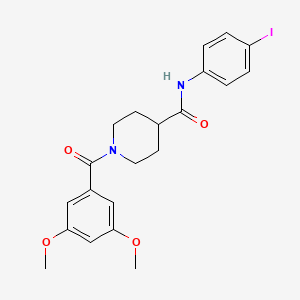![molecular formula C17H16N2O3 B5112762 2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound with a complex molecular structure. This compound is also known as H-89, which is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular functions, including gene expression, metabolism, and cell proliferation. The inhibition of PKA by H-89 has been extensively studied in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
H-89 inhibits PKA by binding to the ATP-binding site of the enzyme. This binding prevents the binding of ATP to PKA, thereby inhibiting its activation. PKA is a crucial enzyme that regulates various cellular processes by phosphorylating target proteins. The inhibition of PKA by H-89 prevents the phosphorylation of these target proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
H-89 has been shown to modulate various biochemical and physiological processes by inhibiting PKA. It has been shown to inhibit the release of neurotransmitters by modulating the activity of ion channels. H-89 has also been shown to inhibit the expression of certain genes by preventing the phosphorylation of transcription factors. In addition, H-89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
H-89 is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, its potency and selectivity can also be a limitation, as it can inhibit other kinases that share structural similarities with PKA. In addition, H-89 can have off-target effects, leading to the modulation of other cellular processes. Therefore, it is essential to use appropriate controls and validate the results obtained using H-89.
未来方向
The use of H-89 in scientific research has provided valuable insights into the role of PKA in various cellular processes. However, there are still many unanswered questions regarding the mechanism of action of H-89 and its potential therapeutic applications. Future research could focus on identifying the off-target effects of H-89 and developing more selective inhibitors of PKA. In addition, the therapeutic potential of H-89 in various diseases, including cancer, could be explored further.
合成方法
The synthesis of H-89 involves several steps, including the reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride to form 2-methyl-6-chlorobenzoic acid. The subsequent reaction of 2-methyl-6-chlorobenzoic acid with morpholine and sodium hydride leads to the formation of 2-methyl-6-(4-morpholinyl)benzoic acid. The final step involves the reaction of 2-methyl-6-(4-morpholinyl)benzoic acid with phosgene to yield H-89.
科学研究应用
H-89 has been extensively used in scientific research to understand the role of PKA in various cellular processes. It has been shown to inhibit the activation of PKA by preventing the binding of ATP to the enzyme. This inhibition has been used to study the role of PKA in the regulation of ion channels, neurotransmitter release, and gene expression. H-89 has also been used to study the effects of PKA inhibition on cell proliferation and apoptosis.
属性
IUPAC Name |
2-methyl-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-16(20)12-4-2-3-11-14(19-7-9-22-10-8-19)6-5-13(15(11)12)17(18)21/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLJZXTZWJWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)



![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)
